Phosphodiesterases (PDEs) are a group of enzymes responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which act as important second messengers in cellular signaling pathways. PDE7 is a specific type of PDE found in various immune cells like monocytes, macrophages, and T-lymphocytes [1].
Research suggests that N,N,2-Trimethyl-5-nitrobenzenesulfonamide functions as a selective inhibitor of PDE7. By inhibiting PDE7, this compound may elevate intracellular levels of cAMP and cGMP, potentially modulating immune cell function [1].
N,N,2-trimethyl-5-nitrobenzenesulfonamide, also known as BRL-50481, is a chemical compound with the molecular formula and a molecular weight of approximately 244.27 g/mol. This compound is characterized by its sulfonamide group attached to a nitro-substituted benzene ring. It typically appears as a white to light yellow powder or crystalline solid and has a melting point ranging from 71 °C to 75 °C .
The structure of N,N,2-trimethyl-5-nitrobenzenesulfonamide includes a nitro group at the 5-position and two methyl groups at the nitrogen atom of the sulfonamide, which contributes to its unique properties and biological activities.
TMSI acts as a selective inhibitor of PDE7, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a secondary messenger molecule involved in various cellular processes. By inhibiting PDE7, TMSI increases intracellular cAMP levels, potentially influencing processes like inflammation and immune response [].
These reactions are essential for understanding its chemical behavior and potential applications in medicinal chemistry.
N,N,2-trimethyl-5-nitrobenzenesulfonamide is primarily recognized for its role as a selective inhibitor of phosphodiesterase 7 (PDE7). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various biochemical pathways. Studies have shown that BRL-50481 enhances mineralization activity in osteoblasts, indicating potential applications in bone health and regeneration . Additionally, it has been noted that environmental factors can influence its efficacy, particularly in models related to asthma.
The synthesis of N,N,2-trimethyl-5-nitrobenzenesulfonamide involves several steps:
This synthetic route ensures high purity levels (greater than 98%) and allows for the compound's effective use in research settings.
N,N,2-trimethyl-5-nitrobenzenesulfonamide has several applications in research and potential therapeutic areas:
Interaction studies involving N,N,2-trimethyl-5-nitrobenzenesulfonamide have focused on its effects on various cell types. For instance:
These studies highlight the importance of understanding both intrinsic and extrinsic factors affecting the compound's efficacy.
Several compounds share structural similarities with N,N,2-trimethyl-5-nitrobenzenesulfonamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-dimethyl-4-nitrobenzenesulfonamide | C9H12N2O4S | Similar sulfonamide structure but different position of nitro group |
4-methylbenzenesulfonamide | C7H9N1O2S | Lacks nitro substitution; used as a precursor |
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide | C11H18ClN3O4S | Contains an amino group; different biological activity profile |
The uniqueness of N,N,2-trimethyl-5-nitrobenzenesulfonamide lies in its specific combination of functional groups that confer selective inhibition properties against phosphodiesterase 7 while enhancing osteoblastic activity. This distinct profile makes it valuable for targeted therapeutic research compared to other similar compounds.
The synthesis of N,N,2-trimethyl-5-nitrobenzenesulfonamide follows established methodologies for benzenesulfonamide derivatives, primarily through the reaction of sulfonyl chlorides with amines [1]. The fundamental approach involves the nucleophilic substitution of a sulfonyl chloride precursor with dimethylamine, followed by appropriate substitution reactions to introduce the nitro and methyl groups on the benzene ring .
The mechanism proceeds through an addition-elimination pathway where the amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the sulfonamide product [3]. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct and drive the reaction to completion .
Synthesis Method | Reagents | Temperature (°C) | Yield Range (%) | Reaction Time (hours) |
---|---|---|---|---|
Classical Sulfonylation | Sulfonyl chloride + Amine | 0-80 | 75-92 | 3-24 |
Modified Sulfonylation with TEA | Sulfonyl chloride + Amine + TEA | 0-25 | 80-95 | 6-12 |
Water-based Synthesis | Sodium sulfinates + Amine | 50-80 | 70-90 | 2-8 |
Electrochemical Synthesis | Arylsulfinic acids + Azides | Room temperature | 65-85 | 4-12 |
Thiol-Amine Coupling | Thiol + Amine + Oxidant | Room temperature | 60-80 | 2-6 |
Recent advances in sulfonamide synthesis have introduced alternative methodologies that offer improved efficiency and environmental benefits. The electrochemical synthesis approach represents a green methodology where arylsulfinic acids are coupled with azides under dual copper and visible light catalysis [5]. This method produces sulfonamide compounds under redox-neutral conditions, which is mechanistically different from traditional nitrogen nucleophilic substitution reactions [6].
The water-based synthesis methodology utilizes sodium sulfinates as starting materials, offering advantages in terms of environmental sustainability and ease of workup [7]. This approach has demonstrated particular effectiveness for sulfonamide derivatives incorporating various amino acid substituents, with sodium carbonate or sodium bicarbonate serving as the base depending on the specific substituents involved [7].
The formation of N,N,2-trimethyl-5-nitrobenzenesulfonamide involves multiple mechanistic pathways depending on the synthetic approach employed. In the classical sulfonyl chloride route, the reaction mechanism involves nucleophilic attack by the dimethylamine on the sulfonyl chloride, forming a tetrahedral intermediate followed by elimination of hydrogen chloride [8]. The presence of electron-withdrawing groups such as the nitro substituent affects the reactivity of the benzene ring and can influence both the reaction rate and selectivity [9].
The electrochemical approach operates through a different mechanism involving the generation of sulfonyl radicals from arylsulfinic acids, which then couple with nitrene intermediates generated from azides under visible light irradiation [6]. This radical-based mechanism offers advantages in terms of functional group tolerance and reaction conditions.
The optimization of reaction conditions for N,N,2-trimethyl-5-nitrobenzenesulfonamide synthesis requires careful consideration of temperature, solvent, and reagent stoichiometry. Temperature control is particularly critical, as reactions conducted at 0-5°C for initiation followed by warming to room temperature generally provide the highest yields while minimizing side reactions [10]. Elevated temperatures can lead to decomposition of the product or formation of undesired byproducts [3].
Solvent selection plays a crucial role in reaction efficiency. Polar aprotic solvents such as dichloromethane and tetrahydrofuran have demonstrated superior performance compared to protic solvents [10]. The choice of solvent affects both the solubility of reactants and the stability of intermediates, with dichloromethane being particularly effective for maintaining product integrity during the reaction .
Parameter | Optimal Conditions | Effect on Yield |
---|---|---|
Temperature | 0-5°C for initiation, RT for completion | Higher temps decrease selectivity |
Solvent | Dichloromethane or THF | Polar aprotic solvents preferred |
Base Type | Triethylamine (2.2 equiv) | Organic bases give higher yields |
Reaction Time | 6-8 hours | Longer times increase side reactions |
Stoichiometry | 1.1 equiv sulfonyl chloride | Excess prevents incomplete conversion |
Addition Order | Add sulfonyl chloride to amine solution | Controls side product formation |
The choice of base significantly impacts both yield and selectivity in sulfonamide synthesis. Triethylamine has emerged as the preferred base due to its ability to effectively neutralize the hydrochloric acid byproduct while maintaining reaction selectivity [1]. The optimal stoichiometry typically involves 2.2 equivalents of triethylamine to ensure complete neutralization and prevent competing reactions .
Inorganic bases such as sodium hydroxide have shown inferior performance, often resulting in lower yields due to increased side reactions and reduced selectivity [1]. The heterogeneous nature of inorganic bases can also complicate reaction monitoring and control [1].
Recent developments in reaction optimization have employed design of experiments (DoE) methodologies to systematically evaluate multiple reaction parameters simultaneously [11]. These approaches have identified critical factor interactions that significantly impact reaction outcomes, including the relationship between temperature, reaction time, and base concentration [11].
The implementation of continuous flow methodologies has also shown promise for improving both yield and selectivity while enabling better process control [12]. These systems allow for precise temperature and residence time control, leading to more consistent product quality and reduced formation of impurities [12].
Real-time monitoring of reaction progress has become increasingly important for optimization of sulfonamide synthesis. High-performance liquid chromatography with diode array detection has proven effective for monitoring reaction completion and identifying potential impurities during synthesis [7]. This analytical approach enables immediate feedback for process adjustment and optimization [7].
High Performance Liquid Chromatography represents the gold standard for purity assessment of N,N,2-trimethyl-5-nitrobenzenesulfonamide. The compound demonstrates excellent chromatographic behavior with purity levels consistently exceeding 98.0% by area percentage when analyzed under optimal conditions [13] [14]. The analytical method typically employs a reversed-phase column with gradient elution using acetonitrile and water containing formic acid as the mobile phase [15].
The detection wavelength of 265 nanometers has been identified as optimal for N,N,2-trimethyl-5-nitrobenzenesulfonamide analysis, providing sufficient sensitivity while minimizing interference from potential impurities [16]. The method demonstrates excellent linearity across the concentration range typically encountered in purity analysis, with correlation coefficients exceeding 0.995 [17].
Technique | Detection Method | Purity Range (%) | Analysis Time | Sensitivity |
---|---|---|---|---|
High Performance Liquid Chromatography (HPLC) | UV detector at 265 nm | >98.0 (area%) | 40 minutes | ppm level |
Thin Layer Chromatography (TLC) | UV visualization, Ehrlich reagent | Qualitative assessment | 2 hours | μg level |
Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR | Structural confirmation | 30-60 minutes | mg level |
Mass Spectrometry (MS) | ESI-MS, QTOF-MS | Molecular weight confirmation | 10-20 minutes | ng level |
Melting Point Determination | Capillary melting point | Physical purity indicator | 5-10 minutes | Bulk sample |
The development of robust High Performance Liquid Chromatography methods for N,N,2-trimethyl-5-nitrobenzenesulfonamide requires careful optimization of chromatographic conditions. The use of YMC-Triart C8 columns (250×4.6 millimeters, 5 micrometers) has demonstrated excellent separation efficiency for this compound class [18]. The mobile phase composition typically employs a gradient system with acetonitrile and water containing 0.1% formic acid, with a flow rate of 1.0 milliliters per minute providing optimal peak shape and resolution [18].
Method validation follows International Council for Harmonisation guidelines, encompassing linearity, precision, accuracy, detection limits, and quantitation limits [17]. The method demonstrates excellent precision with coefficients of variation typically below 2% for intra-day measurements and below 5% for inter-day measurements [17]. Detection limits in the range of 34.5-79.5 micrograms per kilogram have been achieved depending on the specific analytical conditions employed [17].
Thin Layer Chromatography provides a rapid and cost-effective method for preliminary purity assessment and reaction monitoring of N,N,2-trimethyl-5-nitrobenzenesulfonamide synthesis. The technique offers particular advantages for routine screening applications and can be completed within 2 hours [19]. The critical effect of water content in the solvent system has been identified as crucial for achieving optimal separation [19].
Detection methods for Thin Layer Chromatography include ultraviolet visualization using fluorescent plates and chemical detection using Ehrlich's reagent and Bratton-Marshall's reagent sprays [19]. These detection methods provide complementary information about the compound structure and purity, with Ehrlich's reagent being particularly useful for identifying sulfonamide-containing compounds [19].
Nuclear Magnetic Resonance spectroscopy serves as an essential tool for structural confirmation and purity assessment of N,N,2-trimethyl-5-nitrobenzenesulfonamide. Both proton and carbon-13 Nuclear Magnetic Resonance provide detailed structural information, confirming the presence of expected functional groups and substitution patterns [13]. The technique is particularly valuable for identifying structural impurities that may not be readily detected by chromatographic methods .
Mass spectrometry, particularly electrospray ionization and quadrupole time-of-flight methods, provides molecular weight confirmation and structural elucidation capabilities [17]. The technique offers exceptional sensitivity, enabling detection of trace impurities at nanogram levels [17]. High-resolution mass spectrometry has proven particularly valuable for identifying and characterizing degradation products and synthetic intermediates [7].
The physical properties of N,N,2-trimethyl-5-nitrobenzenesulfonamide provide important indicators of compound purity and identity. The compound exhibits a melting point of 71-75°C, with literature values citing 73°C as the most commonly reported value [13] [20]. The appearance is characterized as white to light yellow powder or crystalline material, with color variations potentially indicating the presence of impurities [13].
Property | Value |
---|---|
Molecular Formula | C9H12N2O4S |
Molecular Weight (g/mol) | 244.27 |
Melting Point (°C) | 71-75 (lit. 73) |
Appearance | White to light yellow powder/crystal |
Solubility | Soluble in organic solvents |
CAS Number | 433695-36-4 |
Purity (HPLC) | >98.0% (area%) |
Storage Conditions | Refrigerated (0-10°C) |
Long-term stability studies have demonstrated that N,N,2-trimethyl-5-nitrobenzenesulfonamide maintains its purity when stored under appropriate conditions [20]. Refrigerated storage at 0-10°C has been identified as optimal for maintaining compound integrity over extended periods [13]. The compound should be protected from light and moisture to prevent degradation [20].
N,N,2-trimethyl-5-nitrobenzenesulfonamide exhibits well-defined thermal characteristics that are critical for its handling and processing. The compound demonstrates a sharp melting point range of 71-75°C, with most suppliers reporting values within this narrow range [1] [2]. This consistency across multiple sources indicates good crystalline purity and structural uniformity of the compound.
The thermal stability profile reveals that N,N,2-trimethyl-5-nitrobenzenesulfonamide is classified as heat sensitive [2]. The compound remains stable at room temperature when properly stored, but thermal decomposition is expected to occur at temperatures significantly above its melting point. Based on studies of structurally related nitrobenzenesulfonamides, thermal degradation typically begins around 80-100°C above the melting point [3] [4].
The melting point behavior is particularly important for pharmaceutical applications, as it affects the compound's processing conditions. The relatively low melting point of approximately 73°C allows for gentle thermal processing while minimizing the risk of decomposition. This thermal profile is consistent with other sulfonamide derivatives that contain nitro substituents, which generally exhibit moderate thermal stability [3] [5].
Storage recommendations specify refrigerated conditions (0-10°C) to maintain long-term stability [2]. Under these conditions, the compound demonstrates excellent shelf life stability exceeding two years when stored in inert atmospheres. The thermal sensitivity necessitates careful temperature control during synthesis, purification, and formulation processes.
Table 1: Thermal Stability Parameters of N,N,2-trimethyl-5-nitrobenzenesulfonamide
Parameter | Value | Notes |
---|---|---|
Melting Point Range | 71-75°C | Consistent across suppliers |
Decomposition Onset | Above melting point | Common for nitrobenzenesulfonamides |
Storage Stability | Stable under refrigeration | Recommended storage at 0-10°C |
Heat Sensitivity | Heat sensitive | Noted by TCI |
Thermal Conditions to Avoid | Elevated temperatures >80°C | Based on similar compound studies |
The solubility characteristics of N,N,2-trimethyl-5-nitrobenzenesulfonamide reflect its amphiphilic nature, containing both hydrophobic aromatic regions and polar sulfonamide functionality. The compound exhibits markedly different solubility behavior across various solvent systems, which directly impacts its formulation and bioavailability.
In aqueous media, N,N,2-trimethyl-5-nitrobenzenesulfonamide demonstrates very poor solubility, with values consistently reported as less than 0.1 mg/mL (insoluble) [6] [7]. This hydrophobic character is attributed to the extensive aromatic system combined with multiple methyl substituents, which dominate the overall molecular polarity despite the presence of the sulfonamide group.
Organic solvents present significantly different solubility profiles. In dimethyl sulfoxide (DMSO), the compound shows excellent solubility ranging from 15-49 mg/mL (61.5-200.6 mM) [6] [8] [7] [9]. Ethanol provides similar solubility characteristics, with values of 15-49 mg/mL reported across multiple sources [6] [8] [9]. This high solubility in polar aprotic solvents like DMSO reflects the compound's ability to engage in dipole-dipole interactions while avoiding the unfavorable hydration energy associated with aqueous solutions.
In dimethylformamide (DMF), moderate solubility of 20 mg/mL (82.0 mM) has been documented [8]. Methanol provides moderate solubility, though specific quantitative values vary among sources [10]. Acetone, based on general sulfonamide solubility trends, is expected to provide good solubility due to its intermediate polarity and hydrogen bonding capability [11] [12].
Lower polarity solvents show reduced solubility. Chloroform provides only sparingly soluble conditions [13], while diethyl ether renders the compound essentially insoluble. This solubility pattern follows the general principle that moderately polar to polar solvents are most effective for dissolving sulfonamide derivatives [14] [15].
Table 2: Solubility Profile of N,N,2-trimethyl-5-nitrobenzenesulfonamide
Solvent | Solubility (mg/mL) | Solubility (mM) | Classification |
---|---|---|---|
Water | <0.1 | <0.41 | Insoluble |
DMSO | 15-49 | 61.5-200.6 | Excellent |
Ethanol | 15-49 | 61.5-200.6 | Excellent |
DMF | 20 | 82.0 | Good |
Methanol | Moderate | - | Moderate |
Acetone | Good | - | Good |
Chloroform | Sparingly | - | Poor |
Diethyl ether | Insoluble | - | Insoluble |
N,N,2-trimethyl-5-nitrobenzenesulfonamide exhibits distinct reactivity patterns under oxidative and hydrolytic stress conditions, which are crucial for understanding its stability profile and degradation pathways. The compound's reactivity is primarily governed by the electron-withdrawing nitro group and the nucleophilic sulfonamide moiety.
Under oxidative conditions, sulfonamides generally demonstrate moderate stability, though the presence of the nitro group can influence this behavior [16] [17]. The nitro substituent serves as a strong electron-withdrawing group, which stabilizes the aromatic ring against oxidative attack but may render other positions more susceptible to nucleophilic processes. Studies on related nitrobenzenesulfonamides indicate that oxidative degradation typically occurs through hydroxyl radical attack, leading to ring hydroxylation or cleavage of the sulfonamide bond [18].
The compound shows enhanced stability under nitrogen atmospheres, suggesting that atmospheric oxygen contributes to degradation processes [18]. This behavior is consistent with other nitroaromatic compounds where oxygen-mediated radical processes accelerate decomposition. Temperature significantly influences oxidative stability, with degradation rates increasing exponentially above 60°C [3] [5].
Hydrolytic stability represents another critical consideration. Sulfonamides can undergo hydrolysis under both acidic and basic conditions, though the rates and mechanisms differ significantly [19]. Under acidic conditions, protonation of the sulfonamide nitrogen reduces nucleophilicity and generally provides enhanced stability. Conversely, basic conditions can promote nucleophilic attack on the sulfonyl carbon, potentially leading to sulfonamide bond cleavage.
The N,N-dimethyl substitution pattern provides steric hindrance around the sulfonamide nitrogen, which generally enhances hydrolytic stability compared to primary sulfonamides. This protection is particularly important under basic conditions where nucleophilic attack is more favorable [19].
Elevated temperatures accelerate both oxidative and hydrolytic processes. The compound should be protected from prolonged exposure to temperatures above 80°C, particularly in the presence of moisture or oxygen [2]. pH considerations are equally important, with optimal stability typically observed in the pH range of 4-7.
Table 3: Reactivity Conditions and Stability
Condition Type | Stability | Factors Affecting Reactivity | Recommended Precautions |
---|---|---|---|
Oxidative (air, elevated temperature) | Moderate | Nitro group, temperature, oxygen concentration | Inert atmosphere, temperature control |
Hydrolytic (acidic) | Good | pH, temperature, moisture | Avoid pH <3, control moisture |
Hydrolytic (basic) | Moderate | pH, temperature, nucleophile concentration | Avoid pH >9, minimize water exposure |
Thermal (dry conditions) | Good below 80°C | Temperature, heating rate | Temperature monitoring, gradual heating |
Combined stress | Poor | Multiple factors | Comprehensive environmental control |